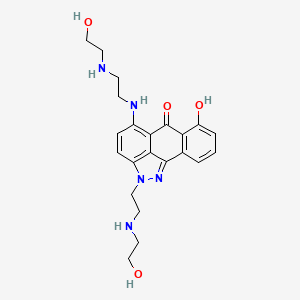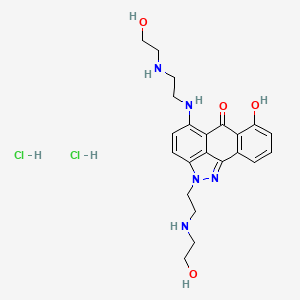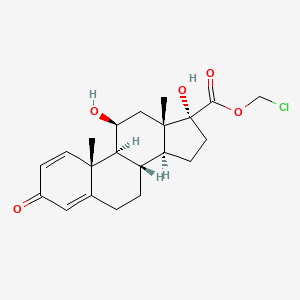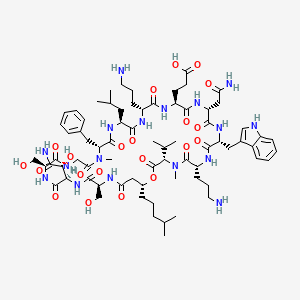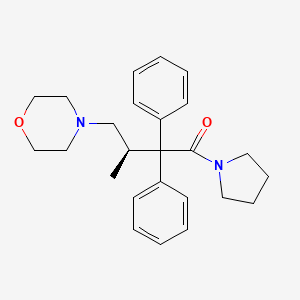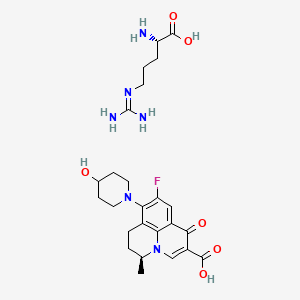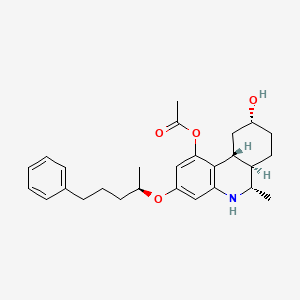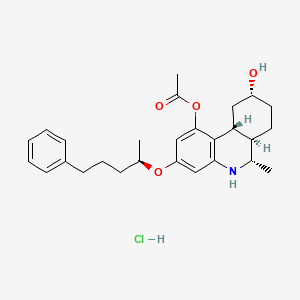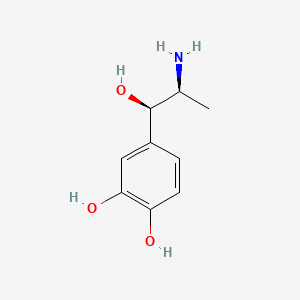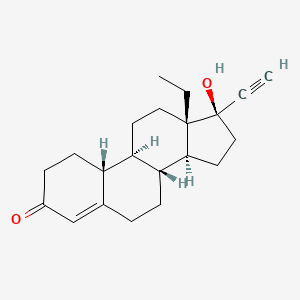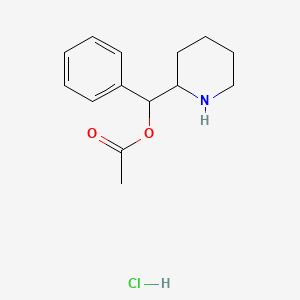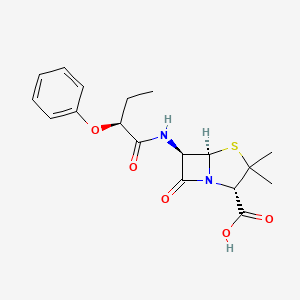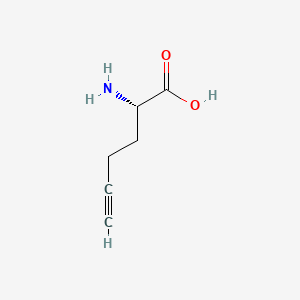
(2S)-2-Aminohex-5-ynoic acid
Vue d'ensemble
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula. It may also include the compound’s classification (e.g., amino acid, carbohydrate, lipid).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity/basicity, reactivity).Applications De Recherche Scientifique
Inhibition of Bacterial Glutamic Acid Decarboxylase : (2S)-2-Aminohex-5-ynoic acid is known to inhibit bacterial glutamic acid decarboxylase in a time-dependent and irreversible manner. This inhibition is stereospecific and involves the abstraction of a specific hydrogen atom, leading to the generation of a reactive alkylating agent within the enzyme's active site (Jung, Metcalf, Lippert, & Casara, 1978).
Presence in Natural Sources : This compound has been identified in Tricholomopsis rutilans, an edible mushroom, in its threo- and erythro-forms. These forms were characterized through various analytical techniques such as elementary analysis, optical rotation, and NMR spectra (Niimura & Hatanaka, 1974).
Inhibition of L-ornithine2-oxoacid Aminotransferase
: It has been found that (2S)-2-Aminohex-5-ynoic acid can inhibit L-ornithine:2-oxoacid aminotransferase, an enzyme involved in amino acid metabolism. The inhibition mechanisms for this enzyme are identical to those observed in other omega-aminotransferases (Jung & Seiler, 1978).
Inactivation of Aminotransferases : Research has shown that (2S)-2-Aminohex-5-ynoic acid can cause time-dependent irreversible inactivation of certain aminotransferases, such as 4-aminobutyrate aminotransferase. This inactivation can be specific to certain enantiomers of the compound (Danzin, Claverie, & Jung, 1984).
Antimetabolite Properties : In a study involving edible mushrooms, (2S)-2-Aminohex-5-ynoic acid was isolated as an active compound with antimetabolite properties, showing strong inhibitory effects on the growth of Bacillus subtilis (Aoyagi & Sugahara, 1985).
Inhibition of Ornithine Decarboxylase : (2S)-2-Aminohex-5-ynoic acid has been investigated for its potential to inhibit ornithine decarboxylase, an enzyme crucial in the polyamine biosynthesis pathway. This inhibition can have significant effects on cellular growth and differentiation (Danzin, Casara, Claverie, Metcalf, & Jung, 1983).
Enzymatic Synthesis Applications : An efficient enzymatic route for the preparation of key intermediates in the synthesis of human rhinovirus protease inhibitors involves the use of (2S)-2-[3-{[(5-methylisoxazol-3-yl)carbonyl]amino}-2-oxopyridin-1(2H)-yl]pent-4-ynoic acid (Martínez, Yazbeck, & Tao, 2004).
Safety And Hazards
This involves identifying any risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Orientations Futures
This could involve potential applications of the compound, areas for further research, and predictions about its future use.
For a specific compound like “(2S)-2-Aminohex-5-ynoic acid”, you would need to consult scientific literature or databases for this information. Please note that not all compounds will have information available in all these areas. If you have a different compound or a more specific question about “(2S)-2-Aminohex-5-ynoic acid”, feel free to ask!
Propriétés
IUPAC Name |
(2S)-2-aminohex-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGJGNWMYSYORS-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Aminohex-5-ynoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



